Cas no 1540230-70-3 ((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol)
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol Chemical and Physical Properties
Names and Identifiers
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- EN300-1289516
- AKOS018444142
- 1540230-70-3
- (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
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- Inchi: 1S/C9H9ClO2S/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h3-4,13H,1-2,5H2
- InChI Key: BGJROYQMDHAFNN-UHFFFAOYSA-N
- SMILES: ClC1=CC(CS)=CC2=C1OCCO2
Computed Properties
- Exact Mass: 216.0011784g/mol
- Monoisotopic Mass: 216.0011784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 19.5Ų
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289516-1.0g |
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol |
1540230-70-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289516-50mg |
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol |
1540230-70-3 | 50mg |
$528.0 | 2023-10-01 | ||
| Enamine | EN300-1289516-100mg |
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol |
1540230-70-3 | 100mg |
$553.0 | 2023-10-01 | ||
| Enamine | EN300-1289516-250mg |
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol |
1540230-70-3 | 250mg |
$579.0 | 2023-10-01 | ||
| Enamine | EN300-1289516-500mg |
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol |
1540230-70-3 | 500mg |
$603.0 | 2023-10-01 | ||
| Enamine | EN300-1289516-1000mg |
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol |
1540230-70-3 | 1000mg |
$628.0 | 2023-10-01 | ||
| Enamine | EN300-1289516-2500mg |
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol |
1540230-70-3 | 2500mg |
$1230.0 | 2023-10-01 | ||
| Enamine | EN300-1289516-5000mg |
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol |
1540230-70-3 | 5000mg |
$1821.0 | 2023-10-01 | ||
| Enamine | EN300-1289516-10000mg |
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol |
1540230-70-3 | 10000mg |
$2701.0 | 2023-10-01 |
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
Research Brief on (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol (CAS: 1540230-70-3)
This research brief provides an in-depth analysis of the latest developments surrounding the compound (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol (CAS: 1540230-70-3), a molecule of significant interest in the chemical biology and pharmaceutical sectors. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. The compound's unique structural features, including the benzodioxin core and thiol functionality, make it a versatile building block for medicinal chemistry applications.
Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored the synthetic pathways and pharmacological properties of derivatives based on this scaffold. One study demonstrated its efficacy as a precursor in the development of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier permeability. Another investigation focused on its role in modulating oxidative stress pathways, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
The compound's mechanism of action appears to involve interactions with various molecular targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism. Computational docking studies have provided insights into its binding modes, while in vitro assays have confirmed its bioactivity at nanomolar concentrations. These findings position (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol as a promising candidate for further drug discovery efforts.
From a synthetic chemistry perspective, recent advances have optimized the production of this compound, with new catalytic methods achieving yields exceeding 85%. Green chemistry approaches using water as solvent have also been reported, addressing environmental concerns in pharmaceutical manufacturing. Analytical characterization by NMR spectroscopy and mass spectrometry has confirmed the high purity of batches produced by these improved methods.
Looking ahead, several research groups have announced plans to explore the compound's potential in combination therapies and as a molecular probe for studying disease mechanisms. Its stability under physiological conditions and favorable pharmacokinetic profile in animal models suggest it may soon progress to preclinical development for specific indications. The coming year is expected to yield important data on its safety profile and therapeutic index.
In conclusion, (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol represents an exciting area of research at the chemistry-biology interface. Its dual role as both a therapeutic candidate and a chemical tool underscores the importance of continued investigation into its properties and applications. Researchers are encouraged to monitor upcoming conferences and publications for further developments related to this promising compound.
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